![molecular formula C18H27NSi2 B13149903 Bis(4-(trimethylsilyl)phenyl)amine CAS No. 915406-65-4](/img/structure/B13149903.png)
Bis(4-(trimethylsilyl)phenyl)amine
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Overview
Description
Bis(4-(trimethylsilyl)phenyl)amine is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a phenyl ring, which is further bonded to an amine group. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(trimethylsilyl)phenyl)amine typically involves the reaction of 4-bromoaniline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the trimethylsilyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(4-(trimethylsilyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bases such as sodium hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, and various substituted phenylamines .
Scientific Research Applications
Bis(4-(trimethylsilyl)phenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(4-(trimethylsilyl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups can act as steric protectors, preventing unwanted side reactions and enhancing the selectivity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(trimethylsilyl)phenyl)diselenide
- Bis(4-(trimethylsilyl)phenyl)disulfide
- Bis(trimethylsilyl)amine
Uniqueness
Bis(4-(trimethylsilyl)phenyl)amine is unique due to its specific combination of trimethylsilyl groups and an amine group, which confer distinct chemical properties and reactivity patterns. Compared to similar compounds, it offers enhanced stability and selectivity in various chemical reactions .
Biological Activity
Bis(4-(trimethylsilyl)phenyl)amine, also known as bis(trimethylsilyl)aniline, is a compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, often involving the reaction of aniline derivatives with trimethylsilyl groups. The synthetic pathways can vary, but common approaches include:
- Direct silylation of aniline derivatives.
- Coupling reactions utilizing palladium catalysts.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, suggesting its utility in combating infections.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis by arresting the cell cycle at specific phases (e.g., G2/M phase).
- Gene Expression Modulation : It may influence the expression levels of genes involved in apoptosis, such as P53 and Bcl-2 family members.
Cytotoxicity Studies
Recent research has highlighted the cytotoxic potential of this compound against breast cancer cell lines. For instance:
- Cell Line Tested : MDA-MB-231 (triple-negative breast cancer)
- Mechanism : Induction of apoptosis through upregulation of pro-apoptotic markers (e.g., Bax, caspases).
- Results : A significant reduction in cell viability was observed, with IC50 values indicating potent activity.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 | 0.33 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values suggest effective inhibition at low concentrations.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Properties
CAS No. |
915406-65-4 |
---|---|
Molecular Formula |
C18H27NSi2 |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
4-trimethylsilyl-N-(4-trimethylsilylphenyl)aniline |
InChI |
InChI=1S/C18H27NSi2/c1-20(2,3)17-11-7-15(8-12-17)19-16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,1-6H3 |
InChI Key |
BZOLXEXMZKSFBL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)[Si](C)(C)C |
Origin of Product |
United States |
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